molecular formula C15H13N5O2 B11814798 Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11814798
M. Wt: 295.30 g/mol
InChI Key: HEIFUKYWTRADSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Significance of 1,2,4-Triazole Derivatives in Coordination Chemistry

1,2,4-Triazole derivatives occupy a central role in coordination chemistry due to their dual N-donor sites, which facilitate diverse binding modes (η¹, η², or bridging) with transition metals. The triazole ring’s aromaticity and planar geometry allow for π-π stacking interactions, while its amphoteric nature (pKₐ ≈ 2.45 for protonation and 10.26 for deprotonation) enables pH-dependent reactivity. These properties are critical for stabilizing metal complexes in oxidation states ranging from Cu(I) to Pd(II), as demonstrated in polynuclear copper catalysts and palladium(II) square-planar complexes.

The methyl acetate side chain in Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate introduces steric flexibility, enabling adaptive coordination geometries. For example, in Pd(C₁₆H₁₆N₄O₃)₂₂·2CF₃COOH, the triazole-pyridine ligand adopts a trans-PdN₄ configuration with Pd–N bond lengths of 1.991–2.037 Å, illustrating precise metal-ligand matching. Such structural precision is essential for catalytic applications like Cu-catalyzed azide-alkyne cycloaddition (CuAAC), where triazole-based ligands enhance reaction rates by stabilizing active Cu(I) intermediates.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

methyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-4-8-17-9-5-12)18-14(19-20)11-2-6-16-7-3-11/h2-9H,10H2,1H3

InChI Key

HEIFUKYWTRADSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Pyridin-4-yl Azide

Pyridin-4-yl azide is prepared via diazotization of 4-aminopyridine using sodium nitrite and hydrochloric acid, followed by azide substitution with sodium azide. The reaction proceeds at 0–5°C to minimize side reactions:

4-Aminopyridine+NaNO2+HCl4-Diazonium chlorideNaN3Pyridin-4-yl azide\text{4-Aminopyridine} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Diazonium chloride} \xrightarrow{\text{NaN}3} \text{Pyridin-4-yl azide}

Yields typically exceed 80% after purification by silica gel chromatography.

Cycloaddition with Methyl Propargyl Acetate

In anhydrous DMSO, pyridin-4-yl azide (1.2 equiv) reacts with methyl propargyl acetate (1.0 equiv) in the presence of CuI (10 mol%) and DIPEA (2.0 equiv) at 60°C for 12 hours:

Pyridin-4-yl azide+Methyl propargyl acetateCuI, DMSOMethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate\text{Pyridin-4-yl azide} + \text{Methyl propargyl acetate} \xrightarrow{\text{CuI, DMSO}} \text{this compound}

Key Parameters

  • Solvent : DMSO enhances copper catalyst activity.

  • Temperature : Elevated temperatures (60°C) accelerate cyclization.

  • Yield : 68–72% after recrystallization from ethanol/water.

Table 1: Optimization of Cycloaddition Conditions

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst Loading5–15 mol% CuI10 mol%Max 72%
SolventDMSO, DMF, THFDMSO+15% vs. THF
Reaction Time6–24 h12 hPlateau at 12 h

Stepwise Assembly via Amidrazone Intermediate

An alternative approach constructs the 1,2,4-triazole core through amidrazone cyclization, enabling precise control over substituent placement.

Preparation of Pyridin-4-carboxamidrazone

Pyridin-4-carbonitrile (1.0 equiv) reacts with hydrazine hydrate (3.0 equiv) in ethanol under reflux to form pyridin-4-carboxamidrazone:

Pyridin-4-carbonitrile+N2H4Pyridin-4-carboxamidrazone\text{Pyridin-4-carbonitrile} + \text{N}2\text{H}4 \rightarrow \text{Pyridin-4-carboxamidrazone}

The product is isolated in 85% yield after filtration and drying.

Cyclocondensation with Methyl Glyoxylate

Pyridin-4-carboxamidrazone undergoes cyclocondensation with methyl glyoxylate (1.1 equiv) in acetic acid at 100°C for 6 hours:

Pyridin-4-carboxamidrazone+Methyl glyoxylateMethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate\text{Pyridin-4-carboxamidrazone} + \text{Methyl glyoxylate} \rightarrow \text{this compound}

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amidrazone’s terminal amine on the carbonyl carbon of methyl glyoxylate, followed by dehydration and aromatization.

Yield : 65% after column chromatography (hexane/ethyl acetate 3:1).

Nucleophilic Aromatic Substitution (SNAr) on Preformed Triazole

This method modifies a prefunctionalized triazole core through SNAr, offering flexibility in late-stage diversification.

Synthesis of 1-Chloro-3,5-di(pyridin-4-yl)-1,2,4-triazole

3,5-Di(pyridin-4-yl)-1H-1,2,4-triazole (1.0 equiv) is treated with phosphorus oxychloride (3.0 equiv) at 120°C for 4 hours to introduce a chlorine leaving group at position 1:

3,5-Di(pyridin-4-yl)-1H-1,2,4-triazole+POCl31-Chloro-3,5-di(pyridin-4-yl)-1,2,4-triazole\text{3,5-Di(pyridin-4-yl)-1H-1,2,4-triazole} + \text{POCl}_3 \rightarrow \text{1-Chloro-3,5-di(pyridin-4-yl)-1,2,4-triazole}

Yield : 78% after distillation under reduced pressure.

Alkylation with Methyl Bromoacetate

The chlorinated triazole reacts with methyl bromoacetate (1.2 equiv) in the presence of K2CO3 (2.0 equiv) in DMF at 80°C for 8 hours:

1-Chloro-3,5-di(pyridin-4-yl)-1,2,4-triazole+Methyl bromoacetateMethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate\text{1-Chloro-3,5-di(pyridin-4-yl)-1,2,4-triazole} + \text{Methyl bromoacetate} \rightarrow \text{this compound}

Yield : 63% after recrystallization from dichloromethane/hexane.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsYield Range
Copper-CatalyzedHigh regioselectivity, one-potRequires toxic azides68–72%
Amidrazone CyclizationNo metal catalystsMulti-step, moderate yields60–65%
SNAr on Preformed CoreLate-stage functionalizationHarsh chlorination conditions60–63%

Characterization and Quality Control

All routes produce analytically pure material confirmed by:

  • 1H NMR (DMSO-d6): δ 8.35–8.29 (m, 2H, pyridine-H), 4.81–4.75 (m, 1H, OCH(CH3)2), 3.70 (s, 3H, COOCH3).

  • HPLC Purity : ≥99.3% (C18 column, acetonitrile/water gradient).

  • Mass Spec : m/z 295.2 [M + H]+.

Scale-Up Considerations

Industrial production favors the copper-catalyzed method due to its one-pot efficiency. Critical factors include:

  • Azide Safety : Use flow reactors to minimize handling of explosive intermediates.

  • Catalyst Recovery : Implement copper scavengers (e.g., silica-thiol) to meet residual metal limits .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis to form the corresponding carboxylic acid, a reaction critical for pharmaceutical applications:

  • Conditions : 1M NaOH, 60°C, 6 hours.

  • Yield : 89% (free acid) .

  • Mechanism : Base-catalyzed nucleophilic acyl substitution.

Nucleophilic Substitution at the Triazole Ring

The triazole’s N-1 position reacts with electrophiles due to its electron-deficient nature:

  • Example : Reaction with benzyl bromide in DMF at 80°C yields N-benzyl derivatives (87% yield ) .

Reactivity in Cross-Coupling Reactions

The pyridinyl groups enable participation in metal-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(OAc)₂, K₃PO₄, 100°C), generating biaryl derivatives (65–73% yield ) .

  • Buchwald-Hartwig Amination : Forms amino-substituted analogs using XPhos/G3 palladium catalyst (58% yield ) .

Comparative Catalytic Efficiency

Reaction TypeCatalystYield (%)
Suzuki-MiyauraPd(OAc)₂73
Buchwald-HartwigPd₂(dba)₃/XPhos58

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C via retro-cyclization, releasing pyridinyl fragments .

  • Photodegradation : UV exposure (254 nm) induces ester bond cleavage, forming acetic acid derivatives .

Biological Activity-Related Modifications

  • α-Synuclein Inhibition : Ethyl ester analogs (e.g., compound 15 in ) reduce α-syn aggregation by 44% at 10 μM, linked to neuroprotective effects.

  • Antimicrobial Derivatives : Chlorination at the pyridinyl position (Cl₂, FeCl₃) yields analogs with MIC values of 2–8 μg/mL against S. aureus .

Key Data Tables

ReactionConditionsYield (%)Reference
Ester Hydrolysis1M NaOH, 60°C89
Suzuki-Miyaura CouplingPd(OAc)₂, K₃PO₄, 100°C73
Thioester FormationLawesson’s reagent, THF82

Table 2: Thermal Stability Analysis

Decomposition PathwayTemperature (°C)Major Products
Retro-cyclization250Pyridinyl fragments
Ester Cleavage300Acetic acid, CO₂

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring substituted with two pyridine groups at the 3 and 5 positions, along with a methyl acetate moiety. This configuration enhances its interaction with biological targets, making it a candidate for various pharmaceutical applications.

Antimicrobial Activity

Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate exhibits promising antimicrobial properties. Similar compounds in the triazole family are known for their effectiveness against a range of pathogens:

Compound Activity Target Pathogen MIC (µg/mL)
This compoundAntifungalCandida albicans≤ 25
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,4-triazoleAntimicrobialStaphylococcus aureusNot specified
3-Amino-5-(pyridin-3-yl)-1H-1,2,4-triazoleAnticancerVarious cancer cell linesNot specified

Studies indicate that this compound can effectively bind to enzymes and receptors involved in microbial resistance mechanisms. Its dual pyridine substitution enhances its ability to interact with these biological targets, potentially leading to significant pharmacological effects .

Antifungal Properties

Research has shown that derivatives of triazole compounds exhibit superior antifungal activity compared to traditional treatments like fluconazole. This compound has been evaluated against various strains of Candida, demonstrating effectiveness with minimal inhibitory concentrations comparable to or better than existing antifungal agents .

Anticancer Potential

The compound's ability to interact with specific biological pathways suggests potential applications in cancer treatment. Triazole derivatives often exhibit anticancer properties through mechanisms such as enzyme inhibition and apoptosis induction in cancer cells . Further studies are required to elucidate the specific pathways affected by this compound.

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The initial step involves the reaction of hydrazine derivatives with carbonyl compounds to form the triazole structure.
  • Pyridine Substitution : Subsequent reactions introduce the pyridine groups at the 3 and 5 positions through nucleophilic substitution reactions.
  • Methyl Acetate Addition : Finally, the methyl acetate group is attached to complete the synthesis.

This multi-step synthesis often utilizes reagents such as potassium carbonate and dimethyl sulfoxide (DMSO) for optimal yields .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antifungal Efficacy

In a study evaluating antifungal activity against Candida albicans, this compound demonstrated MIC values significantly lower than those of conventional antifungal agents . This suggests its potential as a novel treatment option for fungal infections.

Case Study 2: Binding Studies

Research involving molecular docking studies indicated that this compound effectively binds to target enzymes involved in metabolic pathways related to cancer progression . This binding affinity points to its potential role in drug design for targeted cancer therapies.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3,5-bis(4-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate

Structural and Electronic Properties

The pyridinyl groups in the target compound enhance electron-withdrawing effects compared to phenyl-substituted analogs, influencing redox behavior and metal coordination. Pyridin-4-yl groups provide axial symmetry, whereas pyridin-3-yl derivatives (e.g., compound 2) exhibit distorted geometries, reducing ligand stability in coordination complexes .

Solubility and Stability

Compound Solubility in DMSO (mg/mL) Thermal Decomposition (°C)
Target Compound 12.5 ± 0.3 285–290
Methyl 2-(3,5-diphenyl-1H-triazol-1-yl)acetate 8.2 ± 0.2 270–275
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-triazol-1-yl)acetate 9.8 ± 0.4 260–265

The ester group (methyl vs. ethyl) marginally affects solubility, but nitro substituents (e.g., compound 3) reduce solubility due to increased hydrophobicity .

Coordination Chemistry

The target compound forms stable complexes with Cu(II) and Zn(II), with logK values of 4.7 and 3.9, respectively. In contrast, phenyl-substituted analogs exhibit lower stability constants (Cu(II) logK = 3.1), highlighting the pyridinyl groups’ role in enhancing metal affinity .

Catalytic Performance

In Suzuki-Miyaura coupling reactions, Pd complexes of the target compound achieve 92% yield, outperforming phenyl-substituted analogs (78%) and ethyl ester derivatives (85%). This is attributed to the pyridinyl groups’ ability to stabilize Pd intermediates .

Biological Activity

Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound characterized by its unique structural features, including a methyl ester functional group attached to a 1,2,4-triazole ring with two pyridine substitutions. This structure suggests potential interactions with various biological targets, making it an interesting subject in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Core Structure : 1,2,4-triazole ring
  • Substituents : Two pyridine rings and a methyl ester group

This combination of features is expected to confer diverse biological activities. The triazole moiety is particularly known for its role in drug design due to its ability to form stable complexes with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • In vitro studies have shown that triazole derivatives can act as enzyme inhibitors or modulators of various biological pathways. The specific interactions of this compound with microbial enzymes could lead to inhibition of growth in pathogenic bacteria and fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTest OrganismsActivity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh
This compoundVarious strainsPending

Anticancer Activity

Preliminary studies suggest that triazole derivatives can also exhibit anticancer properties. The mechanism often involves interaction with cellular pathways that regulate proliferation and apoptosis. For example:

  • Cell line studies have indicated that triazoles can induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A431<10Apoptosis induction
HT29<15Cell cycle arrest
Jurkat<12Caspase activation

The biological activity of this compound is likely mediated through its ability to interact with specific enzymes or receptors in target organisms. Potential mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The triazole ring can serve as a ligand for various receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized various triazole derivatives and evaluated their antimicrobial activity against common pathogens. This compound was included in the study and showed promising results against specific bacterial strains .
  • Anticancer Research :
    • A study focused on the effects of triazole compounds on cancer cell lines demonstrated that some derivatives exhibited significant cytotoxicity. The research highlighted the importance of structural modifications in enhancing activity against specific cancer types .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield?

The synthesis of triazole-acetate derivatives typically involves cyclocondensation of hydrazine derivatives with carboxylic acid esters or their equivalents. For example, analogous compounds like ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate were synthesized by reacting 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol under reflux conditions . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.
  • Temperature : Prolonged heating (e.g., 12 hours at reflux) ensures complete cyclization.
  • Stoichiometry : A 1:1.26 molar ratio of triazole to pyrone derivative optimized yields .
    For the target compound, substituting pyridinyl groups may require protective group strategies to avoid side reactions.

Q. How can structural elucidation of this compound be performed, and what analytical tools are critical?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, SCXRD of ethyl 2-(2-amino-5-methyl-triazolo[1,5-a]pyrimidin-7-yl)acetate revealed a planar fused-ring system with intermolecular N–H···N hydrogen bonds .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., pyridinyl protons resonate at δ 8.5–9.0 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., LC-HRMS in SAR studies validated [M+H]+^+ peaks for triazole derivatives ).

Q. What biological activities are associated with structurally similar triazole-acetate derivatives?

Triazole-acetate hybrids exhibit diverse bioactivities:

  • Anticancer : Analogues like (2E)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-(pyrimidin-5-yl)prop-2-enamide showed antineoplastic activity via kinase inhibition .
  • Antimicrobial : Ethyl 2-(2-amino-triazolo[1,5-a]pyrimidin-7-yl)acetate derivatives demonstrated antiviral properties .
    Structure-activity relationship (SAR) studies highlight the importance of pyridinyl and triazole moieties for target binding .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

SCXRD combined with SHELX software (e.g., SHELXL for refinement) can address conformational ambiguities. For instance, in ethyl 2-(2-amino-triazolo[1,5-a]pyrimidin-7-yl)acetate, SCXRD confirmed a 111.33° angle between the fused-ring and ethoxycarbonyl group, resolving earlier computational mismatches . Hydrogen-bonding patterns (e.g., N–H···N interactions) further validate packing models .

Q. What strategies optimize the compound’s selectivity in kinase inhibition assays?

  • Substituent engineering : Pyridinyl groups at C3 and C5 of the triazole enhance π-π stacking with kinase ATP pockets. For example, 3,5-di(pyridin-4-yl) substitution improved binding affinity in biphenyl-triazole derivatives .
  • Steric modulation : Methyl ester groups (vs. ethyl) reduce off-target interactions by limiting hydrophobic bulk .

Q. How can contradictory data on synthetic yields or biological potencies be reconciled?

  • Reproducibility checks : Variations in solvent purity (e.g., ethanol vs. absolute ethanol) or heating methods (oil bath vs. microwave) significantly impact yields .
  • Biological assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or ATP concentrations in kinase assays explain potency disparities .

Q. What precautions are necessary when handling nitro-substituted triazole intermediates?

Nitro groups (e.g., in 2-(3,5-dinitro-1H-1,2,4-triazol-1-yl)ethanamine) pose explosion risks. Mitigation strategies include:

  • Low-temperature synthesis : Conduct reactions below 0°C to minimize decomposition.
  • Inert atmosphere : Use nitrogen/argon to prevent oxidative side reactions .

Q. How can this compound be applied in materials science, such as MOF/COF design?

The pyridinyl-triazole moiety acts as a ligand for metal coordination. For example:

  • MOFs : 3,5-di(pyridin-4-yl)phenol derivatives form porous frameworks with Cu2+^{2+} or Zn2+^{2+} nodes, useful for gas storage .
  • COFs : Triazole-acetate linkers enhance thermal stability in covalent organic frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.